6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
CAS No.:
Cat. No.: VC15983216
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 6-chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C8H8ClN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |
| Standard InChI Key | ADKIJZWUCJWCGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=C1Cl)N=C(N2)C |
Introduction
Chemical Identity and Structural Features
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine (IUPAC name: 6-chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine) is a bicyclic aromatic system comprising a pyridine ring fused with an imidazole moiety. Key structural attributes include:
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Molecular formula: C₈H₈ClN₃
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Molecular weight: 181.62 g/mol (calculated based on analogs )
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Substituents:
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Chlorine at position 6
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Methyl groups at positions 2 and 7
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Tautomeric hydrogen at position 3
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The compound’s planar structure facilitates π-π stacking interactions, while the chlorine and methyl groups influence electronic distribution and steric accessibility (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source Analogs |
|---|---|---|
| LogP (partition coefficient) | 2.1–2.5 (estimated) | |
| Polar Surface Area | ~41.6 Ų | |
| Solubility | Low in water; soluble in DMSO |
Synthetic Methodologies
Tandem SₙAr–Reduction–Cyclization
A robust synthesis involves a three-step tandem process adapted from methods for related imidazo[4,5-b]pyridines :
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SₙAr Reaction: 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with methylamine at position 2.
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Reduction: Zinc dust and HCl reduce the nitro group to an amine, yielding 2,3-diaminopyridine.
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Cyclization: Reaction with acetic acid or aldehydes forms the imidazole ring, with simultaneous methylation at position 7 via alkylating agents.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| SₙAr | Methylamine, H₂O-IPA, 80°C | 85–90 |
| Reduction | Zn dust, conc. HCl, 80°C | 90 |
| Cyclization | Acetic acid, 85°C, 10 h | 75–80 |
This method emphasizes regioselectivity, with methylation at position 7 controlled by steric hindrance from the pre-existing methyl group at position 2 .
Biological Activities and Mechanisms
Kinase Inhibition
Structural analogs of 6-chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine demonstrate potent inhibition of Aurora kinases (Aurora-A/B) and FLT3 tyrosine kinase, critical targets in oncology :
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Aurora-A: Inhibition disrupts mitotic spindle assembly, inducing apoptosis in cancer cells.
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FLT3-ITD mutants: Sub-nanomolar binding affinity (Kd < 10 nM) blocks constitutive signaling in acute myeloid leukemia .
The chlorine atom at position 6 enhances hydrophobic interactions with kinase ATP-binding pockets, while methyl groups at positions 2 and 7 improve metabolic stability .
Antimicrobial Properties
Imidazo[4,5-b]pyridines with halogen and alkyl substituents exhibit broad-spectrum activity:
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Gram-positive bacteria: MIC₉₀ values of 4–8 µg/mL against Bacillus cereus .
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Mechanism: Disruption of bacterial membrane integrity via lipophilic interactions, potentiated by methyl groups .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s kinase inhibitory profile positions it as a lead structure for:
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FLT3-ITD-driven AML: Over 30% of AML cases involve FLT3 mutations, correlating with poor prognosis .
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Combination therapies: Synergy with DNA-damaging agents (e.g., etoposide) enhances efficacy in preclinical models .
Antimicrobial Agents
Structural optimization for improved pharmacokinetics:
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LogD optimization: Balancing lipophilicity (LogD 2.1–2.5) ensures adequate tissue penetration while avoiding toxicity .
Analytical Characterization
Spectroscopic Data
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